molecular formula C22H20N2O2 B3007494 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid CAS No. 382628-10-6

4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid

Cat. No.: B3007494
CAS No.: 382628-10-6
M. Wt: 344.414
InChI Key: IJASPRKMUUQAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-diphenylimidazolidine under specific conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dioxane or water, and requires precise temperature control .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. Its versatility makes it valuable in multiple scientific research fields .

Properties

IUPAC Name

4-(1,3-diphenylimidazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-22(26)18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASPRKMUUQAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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